molecular formula C18H15ClN2O4 B3136500 Methyl 4-(4-amino-3-chlorophenoxy)-7-methoxy-6-quinolinecarboxylate CAS No. 417723-07-0

Methyl 4-(4-amino-3-chlorophenoxy)-7-methoxy-6-quinolinecarboxylate

Cat. No. B3136500
CAS RN: 417723-07-0
M. Wt: 358.8 g/mol
InChI Key: RZAIBMKQOSVCNB-UHFFFAOYSA-N
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Description

“Methyl 4-(4-amino-3-chlorophenoxy)-7-methoxy-6-quinolinecarboxylate” is a chemical compound with the molecular formula C17H14ClN3O3 . It is also known as “4-(4-Amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide” and has a molecular weight of 343.77 . It is a solid substance .


Synthesis Analysis

The synthesis of this compound involves a reaction between 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide and 4-nitrophenyl cyclopropylcarbamate in acetonitrile, followed by the addition of pyridine .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring substituted with various functional groups. These include a methoxy group at the 7-position, a carboxamide group at the 6-position, and a chlorophenoxy group at the 4-position .


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm³ . Its boiling point is 674.3±55.0 °C at 760 mmHg . The vapour pressure is 0.0±2.1 mmHg at 25°C . The enthalpy of vaporization is 99.0±3.0 kJ/mol . The flash point is 361.6±31.5 °C . The index of refraction is 1.711 . The molar refractivity is 124.1±0.3 cm³ . It has 8 H bond acceptors, 6 H bond donors, and 6 freely rotating bonds .

Scientific Research Applications

Antimicrobial Activity

Methyl 4-(4-amino-3-chlorophenoxy)-7-methoxy-6-quinolinecarboxylate and its derivatives exhibit significant antimicrobial activity. For instance, novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, structurally related to the given compound, have been synthesized and shown to have substantial in vitro activity against gram-negative microorganisms and Staphylococcus aureus (Agui et al., 1977).

Antiparasitic Properties

Research has indicated that certain quinoline derivatives, including those structurally similar to this compound, exhibit promising antiparasitic effects. For example, a study on ± 8-[(4-Amino-1-Methylbutyl)Amino]-6-Methoxy-4-Methyl-5-[3,4-dichlorophenoxy]quinoline (DN3-27-1) showed significant in vitro toxicity against Leishmania mexicana, suggesting potential in treating L. mexicana infections (Isaac-Márquez et al., 2010).

Inhibitory Effects on Src Kinase Activity

Some quinoline derivatives, related to this compound, have been optimized as potent inhibitors of Src kinase activity. These compounds demonstrate significant inhibition of both Src kinase activity and Src-mediated cell proliferation, indicating potential applications in cancer research and treatment (Boschelli et al., 2001).

Synthesis of Novel Organic Compounds

Research into quinoline derivatives has led to the synthesis of novel organic compounds with various potential applications. For example, alkyl and aryl substituted dibenzo[b,g][1,8]naphthyridin-5-ones have been synthesized, starting from compounds structurally similar to this compound (Manoj & Prasad, 2010).

Potential Inhibitors of Hepatitis B Virus Replication

Certain quinoline derivatives, including those related to this compound, have been investigated as potential inhibitors of Hepatitis B Virus replication. Experimental studies confirmed that these compounds demonstrated high inhibition of HBV replication at specific concentrations (Kovalenko et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

Mechanism of Action

Target of Action

Methyl 4-(4-amino-3-chlorophenoxy)-7-methoxy-6-quinolinecarboxylate, also known as lenvatinib impurity, is a derivative of lenvatinib . Lenvatinib is a multi-targeted tyrosine kinase inhibitor that primarily targets vascular endothelial growth factor receptors (VEGFR1, VEGFR2, and VEGFR3) and other receptors such as fibroblast growth factor receptors (FGFR1, 2, 3, and 4), platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET .

Mode of Action

The compound interacts with its targets by inhibiting the kinase activity of these receptors . This inhibition disrupts the signaling pathways that these receptors are involved in, leading to changes in cellular processes such as angiogenesis, tumor growth, and cancer progression .

Biochemical Pathways

The affected pathways primarily involve angiogenesis and tumor growth. By inhibiting VEGFR, the compound disrupts the VEGF signaling pathway, which plays a crucial role in angiogenesis . The inhibition of other receptors like FGFR, PDGFRα, KIT, and RET also affects various biochemical pathways involved in tumor growth and cancer progression .

Pharmacokinetics

It’s known that the compound is slightly soluble in chloroform and methanol . Its storage temperature suggests stability at room temperature when kept in a dark place and sealed in dry conditions .

Result of Action

The inhibition of the aforementioned receptors leads to the disruption of angiogenesis and tumor growth, thereby potentially slowing down the progression of cancer . .

Action Environment

It’s known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature for optimal stability

properties

IUPAC Name

methyl 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O4/c1-23-17-9-15-11(8-12(17)18(22)24-2)16(5-6-21-15)25-10-3-4-14(20)13(19)7-10/h3-9H,20H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAIBMKQOSVCNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1C(=O)OC)OC3=CC(=C(C=C3)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

After dissolving 4-amino-3-chlorophenol (3.17 g, 22.05 mmol) in dimethylsulfoxide (50 ml), sodium hydride (882 mg, 22.05 mmol) was gradually added at room temperature and the mixture was stirred for 30 minutes. The 4-chloro-7-methoxy-6-methoxycarbonylquinoline (3.70 g, 14.7 mmol) described in WO0050405 was added, and the mixture was heated at 100° C. for 3 hours. After standing to cool to room temperature, the reaction solution was distributed between ethyl acetate and water, and the organic layer was washed with water and saturated saline and dried over anhydrous sodium sulfate. The solvent was distilled off, silica gel column chromatography (eluent-ethyl acetate) was performed, the fraction containing the target substance was concentrated, suspended in ethyl acetate and diluted with hexane, and the crystals were filtered out and blow-dried to obtain the title compound (3.092 g, 8.62 mmol, 57.4%) as light brown crystals.
Quantity
3.17 g
Type
reactant
Reaction Step One
Quantity
882 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
57.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-(4-amino-3-chlorophenoxy)-7-methoxy-6-quinolinecarboxylate

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